molecular formula C20H19IN8O3 B11561113 4-iodo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

4-iodo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11561113
M. Wt: 546.3 g/mol
InChI Key: DYBHWKXZSRQRKC-WSDLNYQXSA-N
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Description

4-iodo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is a complex organic compound that features a variety of functional groups, including an iodine atom, a nitrophenyl group, a pyrrolidine ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol can be achieved through a multi-step process involving the following key steps:

    Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with pyrrolidine under basic conditions.

    Introduction of the nitrophenyl group: This involves the nucleophilic substitution of one of the chlorine atoms in the triazine ring with 4-nitroaniline.

    Formation of the hydrazone linkage: This step involves the reaction of the triazine derivative with hydrazine hydrate to form the hydrazone linkage.

    Iodination of the phenol ring: The final step involves the iodination of the phenol ring using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles in a variety of coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Quinones.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties such as enhanced conductivity or reactivity.

Mechanism of Action

The mechanism of action of 4-iodo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is likely to involve interactions with various molecular targets such as enzymes, receptors, and nucleic acids. The compound’s multiple functional groups allow it to engage in a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    4-iodophenol: A simpler compound with similar iodine and phenol functional groups.

    4-nitrophenol: Contains a nitro group similar to the nitrophenyl group in the target compound.

    2,4,6-trichloro-1,3,5-triazine: Contains the triazine ring but with chlorine substituents instead of the pyrrolidine and nitrophenyl groups.

Uniqueness

The uniqueness of 4-iodo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H19IN8O3

Molecular Weight

546.3 g/mol

IUPAC Name

4-iodo-2-[(E)-[[4-(4-nitroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C20H19IN8O3/c21-14-3-8-17(30)13(11-14)12-22-27-19-24-18(25-20(26-19)28-9-1-2-10-28)23-15-4-6-16(7-5-15)29(31)32/h3-8,11-12,30H,1-2,9-10H2,(H2,23,24,25,26,27)/b22-12+

InChI Key

DYBHWKXZSRQRKC-WSDLNYQXSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)I)O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)I)O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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